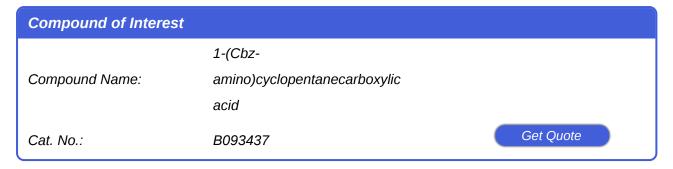


A Technical Guide to 1-(Cbzamino)cyclopentanecarboxylic Acid for Research Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1-(Cbz-amino)cyclopentanecarboxylic acid**, a key building block in synthetic organic chemistry, particularly for researchers in drug discovery and peptide science. This document outlines its chemical properties, reliable suppliers for research-grade material, and detailed experimental protocols for its application.

Core Compound Specifications

1-(Cbz-amino)cyclopentanecarboxylic acid, also known as N-Benzyloxycarbonyl-1-aminocyclopentane-1-carboxylic acid, is a non-proteinogenic α-amino acid derivative. The presence of the cyclopentyl group introduces conformational rigidity, a desirable trait in the design of peptidomimetics and pharmacologically active compounds. The benzyloxycarbonyl (Cbz) group serves as a crucial protecting group for the amine functionality, preventing unwanted side reactions during peptide synthesis.

A summary of its key chemical and physical properties is presented in the table below. Data has been compiled from various suppliers and databases.



Property	Value	
CAS Number	17191-44-5	
Molecular Formula	C14H17NO4	
Molecular Weight	263.29 g/mol	
Appearance	White to off-white powder or crystals	
Purity	Typically ≥98% (HPLC)	
Melting Point	Data not consistently available	
Solubility	Soluble in water.[1]	
Storage Temperature	Room temperature, sealed in a dry environment[2]	
InChI Key	IXXMJXGMYKDTRQ-UHFFFAOYSA-N	
SMILES	C1CCC(C1) (C(=O)O)NC(=O)OCC2=CC=CC=C2	

Sourcing Research-Grade Material: A Supplier Overview

For researchers requiring high-purity **1-(Cbz-amino)cyclopentanecarboxylic acid**, several reputable chemical suppliers are available. The following table summarizes key information for some of these suppliers. It is recommended to request a certificate of analysis (CoA) from the supplier to ensure the material meets the specific requirements of your research.



Supplier	Product Number (Example)	Purity Specification (Typical)	Availability
BLDpharm	BD120189	98%	Inquire for stock and lead times[3]
Sigma-Aldrich	Not specified	98%	Inquire for stock and lead times[4]
ChemicalBook	CB5351829	99%	Multiple listed suppliers[5]
Guidechem	CHEMBL1988783	Not specified	Multiple listed suppliers[1]

Experimental Protocols and Applications

1-(Cbz-amino)cyclopentanecarboxylic acid is primarily utilized in solid-phase peptide synthesis (SPPS) to introduce a constrained residue into a peptide sequence. The Cbz group is a well-established protecting group for amines, and its removal is typically achieved through catalytic hydrogenolysis.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a typical workflow for the incorporation of a Cbz-protected amino acid into a growing peptide chain on a solid support.



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Fig. 1: General workflow for solid-phase peptide synthesis.

Detailed Experimental Protocol: Incorporation of 1-(Cbz-amino)cyclopentanecarboxylic Acid



This protocol provides a representative method for the coupling of **1-(Cbz-amino)cyclopentanecarboxylic acid** to a resin-bound peptide.

Materials:

- Resin-bound peptide with a free N-terminal amine
- 1-(Cbz-amino)cyclopentanecarboxylic acid (3 equivalents)
- N,N'-Dicyclohexylcarbodiimide (DCC) (3 equivalents)
- 1-Hydroxybenzotriazole (HOBt) (3 equivalents)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine (20% in DMF, for Fmoc deprotection if necessary)
- Palladium on carbon (Pd/C, 10%)
- Hydrogen gas (H₂)
- Trifluoroacetic acid (TFA) or other cleavage cocktail

Procedure:

- Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.
- N-terminal Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin
 with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin
 thoroughly with DMF and DCM.
- · Coupling Reaction:
 - Dissolve 1-(Cbz-amino)cyclopentanecarboxylic acid (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF.
 - Add this solution to the resin.



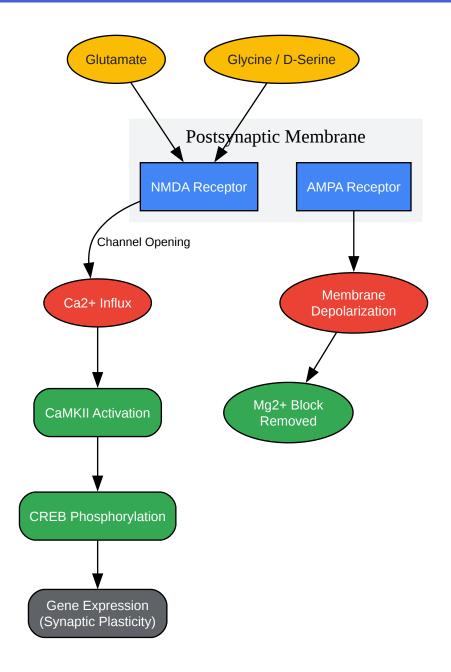
- o In a separate vessel, dissolve DCC (3 eq.) in DCM and add it to the resin suspension.
- Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using a Kaiser test.
- Washing: After complete coupling, wash the resin sequentially with DMF, DCM, and methanol to remove excess reagents and byproducts.
- Cbz Deprotection:
 - Suspend the resin in a suitable solvent such as methanol or THF.
 - Add a catalytic amount of 10% Pd/C.
 - Bubble hydrogen gas through the suspension or perform the reaction under a hydrogen atmosphere with vigorous stirring for 2-4 hours.
 - Filter the resin to remove the catalyst and wash thoroughly.
- Cleavage and Purification: Cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., TFA-based). Precipitate the peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Relevance in Neuroscience: NMDA Receptor Signaling

Cyclic amino acids and their derivatives are of significant interest in neuroscience due to their potential to modulate neurotransmitter receptors. While the direct interaction of **1-(Cbz-amino)cyclopentanecarboxylic acid** with these receptors is an area for further research, understanding the signaling pathways of its potential targets, such as the N-methyl-D-aspartate (NMDA) receptor, is crucial. The NMDA receptor is a glutamate-gated ion channel that plays a vital role in synaptic plasticity, learning, and memory.

The following diagram illustrates a simplified NMDA receptor signaling cascade.





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